molecular formula C16H19N B092178 Norbenzphetamine CAS No. 1085-42-3

Norbenzphetamine

Cat. No.: B092178
CAS No.: 1085-42-3
M. Wt: 225.33 g/mol
InChI Key: JLCDKDGHTWGGQM-UHFFFAOYSA-N
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Description

Norbenzphetamine is an organic compound belonging to the class of amphetamines and derivatives. It is characterized by a phenyl group attached to a propylamine chain, with a benzyl group attached to the nitrogen atom. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Norbenzphetamine, also known as 1-Phenyl-2-benzylaminopropane, primarily targets the nerve terminals of the lateral hypothalamic feeding center . These nerve terminals store neurotransmitters such as norepinephrine and dopamine, which play crucial roles in various physiological functions, including appetite regulation .

Mode of Action

This compound interacts with its targets by stimulating the release of norepinephrine and dopamine from their storage sites . This interaction is mediated through the binding of this compound to Vesicular Monoamine Transporter 2 (VMAT2), inhibiting its function and causing a release of these neurotransmitters into the synaptic cleft .

Biochemical Pathways

The metabolism of this compound involves several steps. It starts with benzphetamine (Bz) being metabolized to this compound (NorBz). NorBz is then converted to N-hydroxythis compound, which further leads to N-benzylethyl-alpha-phenylnitrone, and finally to 2-nitroso-1-phenylpropane . The last product forms a complex with cytochrome P-450, a group of enzymes that play a key role in drug metabolism .

Pharmacokinetics

The pharmacokinetics of this compound, like other drugs, involves absorption, distribution, metabolism, and excretion . . It’s important to note that the pharmacokinetic characteristics of drugs can be influenced by various factors, including dose, route of administration, drug formulation, and bioavailability .

Result of Action

The primary result of this compound’s action is a decrease in appetite . By stimulating the release of norepinephrine and dopamine, this compound reduces the sensation of hunger, thereby reducing caloric intake . This makes it a potential therapeutic agent for weight management.

Action Environment

The action, efficacy, and stability of this compound, like other drugs, can be influenced by various environmental factors. These factors can range from the chemical environment within the body to larger scale environmental factors . For instance, changes in the body’s chemical environment can affect how the drug is absorbed, distributed, metabolized, and excreted . On a larger scale, factors such as air pollution and green space have been shown to impact mental health, which could potentially influence the efficacy of drugs like this compound .

Biochemical Analysis

Biochemical Properties

Norbenzphetamine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 2B4 . The cytochrome P450 2B4-substrate complex is reduced from the ferric to the ferrous form by cytochrome P450 reductase . After binding oxygen, the oxyferrous protein accepts a second electron which is provided by either cytochrome P450 reductase or cytochrome b .

Cellular Effects

It is known that this compound is a metabolite of benzphetamine , which is known to have effects on cellular function. For instance, benzphetamine has been shown to induce hydrogen peroxide production and 455-nm complex formation in microsomes .

Molecular Mechanism

The molecular mechanism of this compound involves several steps. It is formed from benzphetamine, which leads to N-hydroxythis compound, which then leads to N-benzylethyl-alpha-phenylnitrone, and finally to 2-nitroso-1-phenylpropane . The last product forms a complex with cytochrome P-450 with an absorbance maximum at 455 nm .

Temporal Effects in Laboratory Settings

It is known that the metabolism of benzphetamine, from which this compound is derived, can be influenced by factors such as the presence of other substances .

Dosage Effects in Animal Models

It is known that benzphetamine, from which this compound is derived, has been studied in animal models .

Metabolic Pathways

This compound is involved in the metabolic pathway of benzphetamine . This pathway involves several steps, including the reduction of benzphetamine to this compound, the hydroxylation of this compound to N-hydroxythis compound, and the formation of N-benzylethyl-alpha-phenylnitrone and 2-nitroso-1-phenylpropane .

Transport and Distribution

It is known that benzphetamine, from which this compound is derived, can be transported and distributed within cells .

Subcellular Localization

It is known that benzphetamine, from which this compound is derived, can be localized within cells .

Preparation Methods

The synthesis of Norbenzphetamine can be achieved through several routes. One common method involves the reductive amination of 1-phenyl-2-propanone with benzylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Norbenzphetamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, ether, and chloroform, as well as catalysts like palladium on carbon or aluminum chloride. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

N-benzyl-1-phenylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-14(12-15-8-4-2-5-9-15)17-13-16-10-6-3-7-11-16/h2-11,14,17H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCDKDGHTWGGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910755
Record name 1-Phenyl-2-(benzylamino)propane
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Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1085-42-3, 57378-23-1
Record name Benzylamphetamine
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URL https://commonchemistry.cas.org/detail?cas_rn=1085-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Norbenzphetamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzylamphetamine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-2-(benzylamino)propane
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Record name benzyl(1-phenylpropan-2-yl)amine
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Record name BENZYLAMPHETAMINE
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Synthesis routes and methods I

Procedure details

A sample of 2.62 g (11.6 mmol) of 1-phenyl-2-benzylaminopropane (38) was reacted with 1.77 g (11.6 mmol) of (S)-(+)-mandelic acid to give 747 mg (57% based on enantiomeric abundance) of the free amine after workup. 1H NMR (CDCl3) δ□□ 1.13 (d, 3H, J=6.0 Hz), 2.62-2.84 (m, 2H), 2.92-2.99 (m, 1H), 3.81 (dd, 2H, J=13.2, 34.5 Hz) 7.14-7.29 (m, 10H); MS (APCI+) m/z (rel): 226 (100); [α]D=−24.5° (c=1.10 MeOH).
Quantity
2.62 g
Type
reactant
Reaction Step One
Name
(S)-(+)-mandelic acid
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Yield
57%

Synthesis routes and methods II

Procedure details

A sample of 5.0 g (22.2 mmol) of racemic 1-phenyl-2-benzylaminopropane (38) was reacted with 3.4 g (22.2 mmol) of (R)-(−)-mandelic acid to give 2.15 g (86% based on enantiomeric abundance) of the free amine after workup. 1H NMR (CDCl3) δ 1.11 (d, 3H, J=6.0 Hz), 2.62-2.84 (m, 2H), 2.92-2.99 (m, 1H), 3.81 (dd, 2H, J=13.2, 34.5 Hz), 7.14-7.29 (m, 5H); MS (APCI+) m/z (rel): 226 (100); [α]D=+18.2° (c=0.85 MeOH).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Yield
86%

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